

# chemical structure and properties of Giredestrant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **GDC-9545**

Cat. No.: **B1574615**

[Get Quote](#)

## Giredestrant: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Giredestrant (**GDC-9545**) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a detailed overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies related to Giredestrant. The information presented is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals involved in drug development.

## Chemical Structure and Identification

Giredestrant is a complex heterocyclic molecule with multiple fluorine substitutions, which contribute to its pharmacological properties.

| Identifier        | Value                                                                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol[1] |
| SMILES            | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25[1]                                                                                 |
| Molecular Formula | C <sub>27</sub> H <sub>31</sub> F <sub>5</sub> N <sub>4</sub> O[1]                                                                                          |
| Molecular Weight  | 522.56 g/mol [1]                                                                                                                                            |
| CAS Number        | 1953133-47-5[1]                                                                                                                                             |
| Synonyms          | GDC-9545, RG6171, RO7197597[1]                                                                                                                              |

## Physicochemical and Pharmacokinetic Properties

Giredestrant has been engineered to possess favorable physicochemical and pharmacokinetic properties, enhancing its potential as an oral therapeutic agent.

| Property                                          | Value                            | Source                                  |
|---------------------------------------------------|----------------------------------|-----------------------------------------|
| IC50 (T-47D cells)                                | 0.05 nM                          | <a href="#">[2]</a>                     |
| Solubility                                        | Soluble in DMSO                  | <a href="#">[3]</a>                     |
| Oral Bioavailability                              | 58.7%                            | <a href="#">[4]</a>                     |
| Half-life (t <sub>1/2</sub> )                     | 25.8 - 43.0 hours                | <a href="#">[5]</a>                     |
| Time to Maximum Concentration (T <sub>max</sub> ) | 1.75 - 3.13 hours                | <a href="#">[5]</a>                     |
| Maximum Plasma Concentration (C <sub>max</sub> )  | 266 ng/mL (at 30 mg dose)        | <a href="#">[5]</a> <a href="#">[6]</a> |
| Area Under the Curve (AUC)                        | 4,320 ng·hour/mL (at 30 mg dose) | <a href="#">[5]</a> <a href="#">[6]</a> |
| Metabolism                                        | Primarily oxidative              | <a href="#">[4]</a>                     |
| Excretion                                         | Predominantly in feces           | <a href="#">[4]</a>                     |

## Mechanism of Action

Giredestrant is a selective estrogen receptor (ER) degrader (SERD). Its mechanism of action involves a dual effect of antagonizing and degrading the estrogen receptor, which is a key driver in the proliferation of ER-positive breast cancer cells.

Upon oral administration, Giredestrant binds to the ligand-binding domain of both wild-type and mutant estrogen receptors. This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, leading to the inhibition of tumor cell growth.

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of action of Giredestrant.

# Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of Giredestrant.

## In Vitro Assays

**Objective:** To quantify the degradation of ER $\alpha$  protein in breast cancer cells following treatment with Giredestrant.

**Methodology:**

- **Cell Culture:** MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Treatment:** Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with a medium containing various concentrations of Giredestrant or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).
- **Protein Extraction:** After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- **Western Blotting:** Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against ER $\alpha$ , followed by incubation with an HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [chemical structure and properties of Giredestrant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574615#chemical-structure-and-properties-of-giredestrant>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)